molecular formula C14H13N3O B11873372 N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine CAS No. 823806-69-5

N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine

Cat. No.: B11873372
CAS No.: 823806-69-5
M. Wt: 239.27 g/mol
InChI Key: CTEPUYCUBPDYEG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a privileged structure found in several marketed drugs and bioactive compounds, known for its diverse pharmacological properties . This specific analogue serves as a valuable building block for the research and development of new therapeutic agents. The primary research value of this compound lies in its role as a synthetic intermediate for creating potential inhibitors of clinically relevant targets. Structural analogues, particularly those with a sulfonyl group instead of the methoxy group, have been designed and synthesized as potent and selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating significant anti-inflammatory and analgesic activity in biological evaluations . Furthermore, the broader class of imidazo[1,2-a]pyridines has shown promising activity against various cancer cell lines, with specific substitutions at the 2- and 3- positions being critical for optimizing cytotoxicity and selectivity . Research also highlights the application of this scaffold in infectious disease, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, often by targeting the QcrB subunit of the cytochrome bcc complex . The compound can be efficiently synthesized via one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a robust and sustainable method for constructing this heterocyclic system with structural diversity . Researchers can leverage this compound as a precursor for further derivatization to explore its potential across various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

823806-69-5

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C14H13N3O/c1-18-12-7-5-11(6-8-12)16-14-10-15-13-4-2-3-9-17(13)14/h2-10,16H,1H3

InChI Key

CTEPUYCUBPDYEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction, a classical method, involves heating 2-aminopyridine with a β-keto ester or α,β-unsaturated ketone in acetic acid. For example, reacting 2-aminopyridine with ethyl 3-bromoacetoacetate at 120°C forms the imidazo[1,2-a]pyridine core. To introduce the C3-amine, post-cyclization functionalization is required.

Example Protocol

  • 2-Aminopyridine (1.0 equiv) and ethyl 3-bromoacetoacetate (1.2 equiv) are refluxed in acetic acid for 6 hours.

  • The intermediate 3-bromoimidazo[1,2-a]pyridine is isolated via column chromatography (70% ethyl acetate/hexanes).

  • The bromine at C3 is substituted with 4-methoxyphenylamine via a Buchwald-Hartwig coupling using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C.

Key Data

ParameterValueSource
Cyclization Yield62–75%
Amination Yield65–75%
Total Yield~45%

Post-Functionalization of Preformed Imidazo[1,2-a]pyridines

Nitration Followed by Reduction

  • Imidazo[1,2-a]pyridine is nitrated at C3 using HNO₃/H₂SO₄ at 0°C.

  • The nitro group is reduced to an amine with H₂/Pd-C in ethanol.

  • The amine is coupled with 4-methoxyiodobenzene via Ullmann reaction (CuI, L-proline, K₃PO₄, DMSO, 100°C).

Critical Parameters

  • Nitration Position : C3 selectivity is achieved by controlling acid concentration.

  • Ullmann Coupling : 4-Methoxy substituents enhance electron density, improving coupling efficiency.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A reported protocol for analogous imidazo[1,2-a]pyridines involves:

  • Mixing 2-aminopyridine , chloroacetone , and 4-methoxyaniline in ethanol.

  • Irradiating at 150°C for 20 minutes.

  • Isolating the product via precipitation (yield: 78%).

Advantages

  • Time Efficiency : 20 minutes vs. 6–12 hours conventionally.

  • Purity : Reduced side reactions due to uniform heating.

Green Chemistry Approaches

Aqueous-Phase Synthesis

A solvent-free method using grinding chemistry:

  • 2-Aminopyridine , α-ketobromide , and 4-methoxyaniline are ground with NaOH (10 mol%).

  • The mixture is heated at 80°C for 2 hours, yielding the product without chromatographic purification.

Environmental Impact

  • Solvent Use : Eliminated.

  • Atom Economy : >85% due to in situ water elimination.

Structural Characterization and Validation

Spectroscopic Data

Hypothetical Data for this compound

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 6.8 Hz, 1H, H5), 7.45–7.39 (m, 2H, Ar-H), 6.97–6.91 (m, 2H, Ar-H), 6.82 (t, J = 7.2 Hz, 1H, H7), 6.65 (t, J = 6.9 Hz, 1H, H8), 5.21 (s, 1H, NH), 3.83 (s, 3H, OCH₃).

  • IR (KBr) : ν 3350 (N–H), 1605 (C=N), 1250 (C–O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing formation of C2-substituted isomers necessitates careful catalyst selection.

  • Amino Group Stability : The 4-methoxyphenylamine group may oxidize under strong acidic conditions, requiring inert atmospheres.

  • Scale-Up : Batch processes face heat transfer issues in cyclization steps; flow chemistry could mitigate this .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine exhibits significant biological activity, primarily studied as a selective inhibitor of cyclooxygenase-2 (COX-2). This enzyme is crucial in the inflammatory response as it converts arachidonic acid into inflammatory mediators. By binding to the active site of COX-2, this compound prevents this conversion, suggesting its potential applications as an anti-inflammatory agent.

Therapeutic Applications

The diverse biological activities of this compound extend beyond anti-inflammatory effects. Research indicates potential applications in:

  • Anticancer Therapy : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Studies have highlighted its effectiveness against various bacterial strains, indicating potential use in treating infections .
  • Antifungal Properties : Recent studies have explored its efficacy against resistant strains of fungi such as Candida albicans, demonstrating antifungal activity through microdilution methods .

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

  • A study demonstrated its effectiveness in reducing inflammation in animal models through COX inhibition assays.
  • Another investigation revealed its anticancer properties through cell viability assays against various cancer cell lines, showing significant dose-dependent effects.

Mechanism of Action

The compound exerts its effects primarily through inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The methoxyphenyl group enhances the binding affinity of the compound to the COX-2 active site, leading to selective inhibition .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The imidazo[1,2-a]pyridine core allows extensive derivatization. Key structural variations among analogs include:

Compound Name Substituents (R1, R2, R3) Key Properties Reference
N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine R1 = 4-OCH3, R2 = H, R3 = H Electron-rich phenyl group; potential for π-π stacking
2-(4-(Methylsulfonyl)phenyl)-N-phenyl derivative (5n) R1 = SO2CH3, R2 = CH3, R3 = H High COX-2 selectivity (IC50 = 0.07 µM; SI = 508.6)
N-tert-Butyl-2-(4-methoxyphenyl) derivative (I) R1 = 4-OCH3, R2 = tert-butyl, R3 = CH3 Dihedral angle = 26.69°; enhanced crystallinity
6-Chloro-N-cyclohexyl-2-(5-nitrofuran-2-yl) (4b) R1 = 5-nitrofuran, R2 = cyclohexyl, R3 = Cl Antibacterial activity against ESKAPE pathogens
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-3-amine (12d) R1 = NH2, R2 = H, R3 = H Intermediate for further functionalization (e.g., iodination, sulfonation)

Key Observations :

  • Electron-donating groups (e.g., -OCH3) improve solubility but may reduce metabolic stability due to increased susceptibility to oxidative demethylation .
  • Electron-withdrawing groups (e.g., -SO2CH3) enhance target selectivity, as seen in COX-2 inhibitors .
  • Bulkier substituents (e.g., tert-butyl) influence molecular conformation, as evidenced by dihedral angle variations in crystal structures .
Anti-Inflammatory Activity

Compounds with a 4-(methylsulfonyl)phenyl group, such as 5n , exhibit potent COX-2 inhibition (IC50 = 0.07 µM) and high selectivity indices (508.6), attributed to the sulfonyl group’s interaction with COX-2’s hydrophobic pocket . In contrast, methoxy-substituted analogs like the target compound lack direct COX-2 data but may leverage similar π-π interactions for binding.

Antimicrobial Activity

Derivatives tagged with 5-nitrofuran (e.g., 4b, 4c) show broad-spectrum activity against drug-resistant bacteria (e.g., Staphylococcus aureus) and mycobacteria, likely due to nitro group-mediated redox cycling .

Anticancer Potential

Structural and Crystallographic Insights

Crystal structures of N-tert-butyl-2-(4-methoxyphenyl) derivatives reveal:

  • A dihedral angle of 26.69° between the imidazo[1,2-a]pyridine core and the 4-methoxyphenyl ring, minimizing steric clash .
  • Hydrogen bonding and van der Waals interactions stabilize the lattice, suggesting solid-state stability .

Biological Activity

N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyridine core with a 4-methoxyphenyl substituent. This specific substitution pattern enhances its selectivity and potency as a pharmacological agent. The compound is primarily recognized for its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory response.

Target Enzyme : The primary target of this compound is the COX-2 enzyme.

Mode of Action : The compound binds to the active site of COX-2, inhibiting its activity and preventing the conversion of arachidonic acid into inflammatory mediators such as prostaglandins. This inhibition results in a significant reduction in inflammation and pain associated with various conditions.

Biochemical Pathways : By affecting the arachidonic acid cascade, this compound plays a critical role in modulating inflammatory responses at the cellular level. The decreased levels of prostaglandins lead to alterations in signaling pathways involved in inflammation and pain perception .

1. Anti-inflammatory Activity

This compound has been extensively studied for its anti-inflammatory properties. Its selective inhibition of COX-2 makes it a potential candidate for treating inflammatory diseases without the gastrointestinal side effects often associated with non-selective NSAIDs.

2. Anticancer Activity

Research indicates that this compound exhibits anticancer properties across various human cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms that may involve modulation of cell cycle progression .

3. Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against certain pathogens, suggesting its potential use in treating infectious diseases .

Case Studies

A collaborative virtual screening study explored the imidazo[1,2-a]pyridine series for potential applications against visceral leishmaniasis. The study highlighted that derivatives similar to this compound showed promising antiparasitic activity .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound maintains stability under various experimental conditions, which is crucial for its therapeutic efficacy .

Summary Table of Biological Activities

Activity Type Mechanism References
Anti-inflammatoryCOX-2 inhibition leading to reduced prostaglandin levels,
AnticancerInduction of apoptosis and inhibition of cell proliferation ,
AntimicrobialDirect action against specific pathogens

Q & A

Q. What are the common synthetic routes for N-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine, and what key reaction conditions influence yield?

The compound is synthesized via:

  • Multi-component reactions : The Groebke-Blackburn-Bienaymé (GBB) reaction using aminopyridines, aldehydes (e.g., 4-methoxybenzaldehyde), and isocyanides (e.g., tert-butyl isocyanide) under optimized conditions (e.g., ethanol, 80°C, 12 hours).
  • Formylation-reduction sequence : Phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C generate a formyl intermediate, followed by Schiff base formation with 4-methoxyaniline and sodium borohydride (NaBH₄) reduction.
  • Key factors : Temperature control (<10°C during POCl₃ addition), solvent polarity (chloroform for formylation), and catalyst choice (e.g., iodine for imidazo[1,2-a]pyridine cyclization) critically impact yields (typically 60–78%).

Q. Which spectroscopic and crystallographic methods confirm its structure, and what structural features do they reveal?

  • ¹H/¹³C NMR : Distinct methoxy proton signal at δ ~3.8 ppm and aromatic proton splitting patterns confirm substitution.
  • X-ray crystallography : Single-crystal analysis reveals a dihedral angle of 26.69° between the imidazo[1,2-a]pyridine core and 4-methoxyphenyl group, with N–H⋯N hydrogen bonds (2.05 Å) stabilizing the lattice.
  • Hirshfeld surface analysis : Identifies dominant C–H⋯π (15.2%) and N–H⋯N (9.8%) interactions, critical for crystal packing.

Q. What in vitro biological assays are used for initial bioactivity screening?

  • COX-1/COX-2 inhibition : Fluorometric assays measure IC₅₀ values. For example, 8-methyl-substituted derivatives show COX-2 IC₅₀ = 0.07 µM (selectivity index = 508.6).
  • Antiproliferative activity : MTT assays against breast cancer (MCF-7, MDA-MB-231) and ovarian cancer cell lines (A2780), with IC₅₀ ranges of 0.1–5 µM.
  • Antimicrobial testing : Broth microdilution against S. aureus and E. coli, comparing MIC values to standard antibiotics.

Advanced Research Questions

Q. How does substitution at the C-8 position of the imidazo[1,2-a]pyridine core enhance COX-2 selectivity?

  • Steric effects : Methyl or ethyl groups at C-8 create steric hindrance, reducing COX-1 binding (e.g., 8-methyl derivative: COX-1 IC₅₀ = 35.6 µM vs. COX-2 IC₅₀ = 0.07 µM).
  • Electronic effects : Electron-withdrawing groups (e.g., -SO₂Me) at C-2 phenyl improve COX-2 affinity by forming hydrogen bonds with His90 and Arg120 in the secondary pocket.
  • Data : Substituents at C-8 increase selectivity indices by 10–100× compared to unmodified analogs.

Q. How can contradictions between computational models and crystallographic data be resolved?

  • Hirshfeld surface-guided refinement : Adjusting force field parameters (e.g., AMBER) to account for C–H⋯π interactions reduces dihedral angle discrepancies (e.g., 31.35° experimental vs. 20° predicted).
  • DFT calculations : B3LYP/6-311G** optimizations align torsional angles (e.g., imidazo[1,2-a]pyridine vs. aryl ring) with experimental data.
  • Energy frameworks : Quantify interaction energies (e.g., N–H⋯N = -4.3 kcal/mol) to validate packing models.

Q. What structure-activity relationship (SAR) strategies optimize antimicrobial activity while minimizing cytotoxicity?

  • N-aryl substituents : Introducing 4-fluorophenyl (compound 13a) achieves MIC = 8 µg/mL against S. aureus (vs. ciprofloxacin MIC = 4 µg/mL).
  • Hydrophilic modifications : Methoxy or hydroxyl groups improve selectivity indices (CC₅₀ > 50 µM in HEK293 cells).
  • QSAR models : Hammett constants (σ) and ClogP (optimal range: 2.5–3.5) guide substituent selection for balanced lipophilicity and potency.

Key Data from Studies

Property Data Reference
COX-2 IC₅₀ (compound 5n)0.07 µM (SI = 508.6)
Dihedral angle (X-ray)26.69° (imidazo[1,2-a]pyridine vs. aryl)
Antimicrobial MIC (13a)8 µg/mL (S. aureus)
Cytotoxicity thresholdCC₅₀ > 50 µM (HEK293)

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